Cas no 1518900-63-4 ({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine)

{1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a heterocyclic amine derivative featuring a benzofuran-triazole hybrid scaffold. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological or inflammatory pathways. The presence of both the benzofuran and triazole moieties enhances its binding affinity and selectivity, while the primary amine group allows for further functionalization. Its rigid yet modifiable structure makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound's synthetic accessibility and stability under standard conditions further support its utility in high-throughput screening and lead optimization workflows.
{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine structure
1518900-63-4 structure
Product Name:{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
CAS No:1518900-63-4
MF:C12H14N4O
MW:230.265761852264
CID:5577109
Update Time:2025-10-05

{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4-methanamine, 1-[(2,3-dihydro-5-benzofuranyl)methyl]-
    • {1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1h-1,2,3-triazol-4-yl}methanamine
    • {1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
    • Inchi: 1S/C12H14N4O/c13-6-11-8-16(15-14-11)7-9-1-2-12-10(5-9)3-4-17-12/h1-2,5,8H,3-4,6-7,13H2
    • InChI Key: LYYFMAFZQKREIT-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C3OCCC3=C2)C=C(CN)N=N1

Experimental Properties

  • Color/Form: No date available
  • Density: 1.4±0.1 g/cm3
  • Melting Point: No date available
  • Boiling Point: 451.8±47.0 °C at 760 mmHg
  • Flash Point: 227.0±29.3 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C
  • pka: 7.36±0.29(Predicted)

{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine Security Information

{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine Pricemore >>

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Additional information on {1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Comprehensive Overview of {1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine (CAS No. 1518900-63-4)

The compound {1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine, identified by its CAS No. 1518900-63-4, is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its molecular framework combines a benzofuran moiety with a 1,2,3-triazole ring, linked via a methylene bridge to a methanamine group. This arrangement imparts distinct physicochemical properties, making it a promising candidate for various biomedical applications.

Recent studies highlight the growing interest in 1,2,3-triazole-containing compounds due to their versatility in click chemistry and their role as bioisosteres for amide bonds. The incorporation of a benzofuran scaffold further enhances the compound's potential, as this heterocycle is known for its pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Researchers are particularly intrigued by the compound's ability to modulate biological targets, such as enzymes and receptors, which aligns with current trends in precision medicine and targeted therapy.

From a synthetic perspective, {1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. This method offers high yields and excellent regioselectivity, making it a preferred route for industrial-scale production. The compound's stability under physiological conditions further underscores its suitability for drug development and bioconjugation applications.

In the context of AI-driven drug discovery, this compound has been flagged in computational screenings for its potential interactions with G-protein-coupled receptors (GPCRs) and kinases. Such findings resonate with the increasing demand for small-molecule modulators in treating complex diseases like cancer and neurodegenerative disorders. Its lipophilic efficiency (LipE) and ligand efficiency metrics also suggest favorable drug-like properties, a topic frequently searched by pharmaceutical researchers.

Environmental and regulatory considerations are equally important. The compound's low ecotoxicity profile, as predicted by QSAR models, aligns with the global push toward green chemistry. This aspect is particularly relevant given the rising consumer interest in sustainable pharmaceuticals and eco-friendly synthesis methods. Additionally, its non-hazardous classification ensures compliance with international safety standards, a key concern for manufacturers.

Looking ahead, {1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine holds promise for interdisciplinary research. Its applications span proteolysis-targeting chimeras (PROTACs), fluorescent probes, and metal-organic frameworks (MOFs), reflecting the compound's adaptability. As the scientific community continues to explore its potential, this molecule is poised to become a cornerstone in next-generation therapeutics and material science.

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